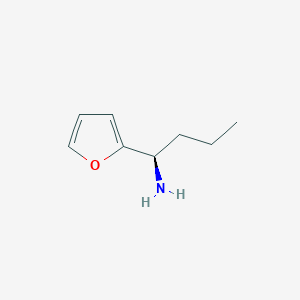
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₁₁ClO It is a derivative of tetrahydronaphthalene, featuring a chlorine atom at the 5-position and a hydroxyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves the catalytic hydrogenation of 5-chloronaphthol. This reaction typically requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions . The reaction proceeds as follows:
[ \text{5-Chloronaphthol} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalyst systems to ensure consistent product quality.
化学反应分析
Types of Reactions
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom, yielding tetrahydronaphthol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol
Substitution: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (if methoxide is used)
科学研究应用
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
属性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2 |
InChI 键 |
ARFDBIRZLJNOPI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)

![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)


![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)


